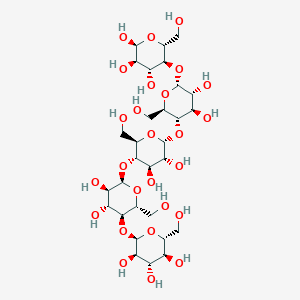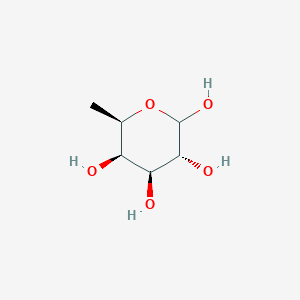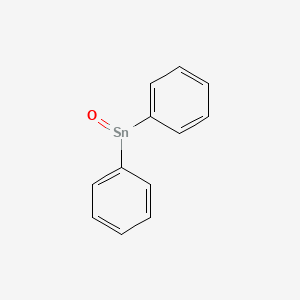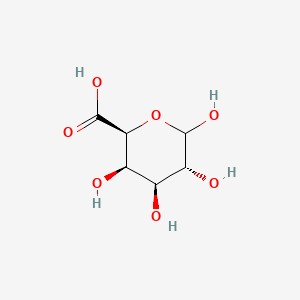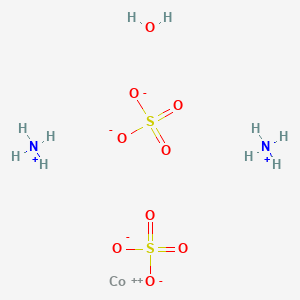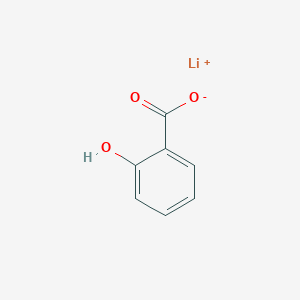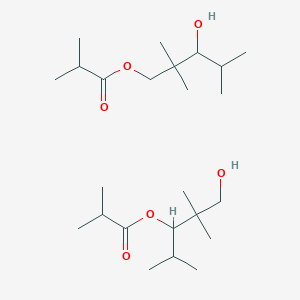
Tetrakis(dimethylsilyl) silicate
Übersicht
Beschreibung
Tetrakis(dimethylsilyl) silicate is an organosilicon compound with the chemical formula Si[OSi(CH3)2]4. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. It is a colorless liquid that is used as a reagent in organic synthesis and has gained attention due to its versatility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrakis(dimethylsilyl) silicate can be synthesized through several methods. One common method involves the reaction of silicon tetrachloride with dimethylchlorosilane in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
[ \text{SiCl}_4 + 4 \text{(CH}_3\text{)}_2\text{SiHCl} \rightarrow \text{Si[OSi(CH}_3\text{)}_2]_4 + 4 \text{HCl} ]
The reaction is carried out at elevated temperatures, usually around 100-150°C, and requires careful control of reaction conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions allows for efficient production with minimal by-products. The product is then purified through distillation or other separation techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(dimethylsilyl) silicate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form siloxane compounds.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alcohols and amines. The reactions are typically carried out under controlled conditions, such as inert atmospheres and specific temperature ranges, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include various siloxane and silane derivatives, which have applications in different fields, including materials science and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Tetrakis(dimethylsilyl) silicate has a wide range of applications in scientific research:
Medicine: It is used in the synthesis of silicone-based medical devices and implants.
Wirkmechanismus
The mechanism of action of tetrakis(dimethylsilyl) silicate involves its ability to form stable siloxane bonds. These bonds are formed through the interaction of the silicon atoms with oxygen atoms, leading to the formation of a three-dimensional network. This network provides the compound with its unique properties, such as high thermal stability and resistance to chemical degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(trimethylsilyloxy)silane: This compound has a similar structure but with trimethylsilyl groups instead of dimethylsilyl groups.
Tetrakis(trimethylsilyl)silane: Another similar compound with trimethylsilyl groups, used as a standard in NMR spectroscopy.
Uniqueness
Tetrakis(dimethylsilyl) silicate is unique due to its specific combination of dimethylsilyl groups, which provide distinct properties such as lower steric hindrance and different reactivity compared to its trimethylsilyl counterparts. This makes it particularly useful in applications where precise control over reactivity and stability is required.
Eigenschaften
IUPAC Name |
tetrakis(dimethylsilyl) silicate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H28O4Si5/c1-13(2)9-17(10-14(3)4,11-15(5)6)12-16(7)8/h13-16H,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWPLTBXXGOHNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)O[Si](O[SiH](C)C)(O[SiH](C)C)O[SiH](C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H28O4Si5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17082-47-2 | |
| Record name | Tetrakis(dimethylsiloxy)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17082-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



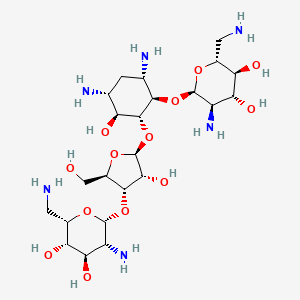
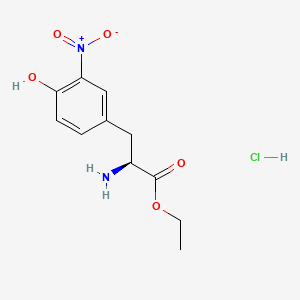
![sodium;(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B7802345.png)
